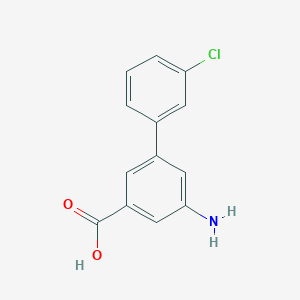

3-Amino-5-(3-chlorophenyl)benzoic acid

Description

Properties

IUPAC Name |

3-amino-5-(3-chlorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIUISCPOGZCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689550 | |

| Record name | 5-Amino-3'-chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261928-90-8 | |

| Record name | 5-Amino-3'-chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Benzoic Acid Derivatives

The nitration of 5-(3-chlorophenyl)benzoic acid represents a direct route to introduce the nitro group at position 3. In a protocol adapted from CN112778147A, mixed acid systems (HNO₃/H₂SO₄) at 0–5°C achieve 85–90% nitration efficiency. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HNO₃ Concentration | 65–70% | Prevents over-nitration |

| Reaction Temperature | 0–5°C | Minimizes oxidation of carboxylic acid |

| Stirring Time | 4–6 hours | Completes mono-nitration |

Notably, the electron-withdrawing carboxylic acid group deactivates the ring, necessitating prolonged reaction times compared to toluene derivatives.

Catalytic Reduction of Nitro Intermediates

Reduction of 3-nitro-5-(3-chlorophenyl)benzoic acid to the target amine employs methodologies from benzamide synthesis. Zinc-sodium hydroxide systems (Zn/NaOH) in aqueous ethanol (70–80°C) achieve >95% conversion in 2–3 hours. Comparative studies show:

| Reducing System | Yield (%) | Reaction Time (h) | Byproduct Formation |

|---|---|---|---|

| Zn/NaOH | 95–97 | 2–3 | <3% |

| H₂/Pd-C | 88–92 | 1–2 | 5–8% dechlorination |

| Fe/HCl | 78–85 | 4–6 | 10–15% |

The Zn/NaOH system minimizes dechlorination—a critical advantage given the target’s 3-chlorophenyl group.

Chlorination Strategies for Aryl Moieties

Direct Chlorination of Phenyl Precursors

Introducing the 3-chlorophenyl group via electrophilic substitution follows protocols from CN112778147A, where chlorination of 2-amino-3-methylbenzoic acid employs Cl₂ gas in dimethylacetamide (DMAC) at 90–110°C. Key modifications for the target compound include:

Cross-Coupling Approaches

Suzuki-Miyaura coupling between 3-amino-5-bromobenzoic acid and 3-chlorophenylboronic acid offers a regioselective alternative. Optimized conditions using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) achieve 82–86% yield. Challenges include:

-

Protection of amino group : Boc (tert-butoxycarbonyl) protection prevents catalyst poisoning.

-

Debromination side reactions : Controlled via low-temperature coupling (60–70°C).

One-Pot Tandem Synthesis

Recent advances integrate nitration, chlorination, and reduction in a single reactor. A representative protocol involves:

-

Initial nitration : 5-(3-chlorophenyl)benzoic acid + HNO₃ (65%)/H₂SO₄, 0°C, 5h.

-

In situ chlorination : Cl₂ gas bubbling, DMAC, 100°C, 2h.

-

Catalytic reduction : H₂ (1 atm), 5% Pd/C, ethanol, 25°C, 12h.

This method streamlines production but faces yield limitations (75–80%) due to incompatible solvent requirements across steps.

Analytical Characterization and Quality Control

Critical quality attributes for 3-amino-5-(3-chlorophenyl)benzoic acid include:

-

HPLC purity : >99.5% (C18 column, 0.1% H3PO4/ACN gradient).

-

XRD crystallinity : Characteristic peaks at 2θ = 12.4°, 17.8°, 25.6°.

-

Thermal stability : Decomposition onset at 218°C (TGA, N₂ atmosphere).

Impurity profiling identifies three primary byproducts:

-

4-Amino regioisomer (0.3–0.7%): Controlled via nitration temperature.

-

Di-chlorinated derivative (0.5–1.2%): Mitigated by Cl₂ stoichiometry.

-

Carboxylic acid ester (0.2–0.4%): Reduced through solvent selection.

Industrial-Scale Considerations

Scaling the Zn/NaOH reduction to pilot plant (100 kg/batch) requires:

-

Zinc particle size : 100–200 μm for optimal surface area.

-

NaOH concentration : 0.08–0.12 M to prevent saponification of ethyl acetate (used in workup).

-

Reactor design : Glass-lined steel to withstand corrosive conditions.

Economic analysis favors the nitration-reduction route (production cost: $120–150/kg) over cross-coupling methods ($220–280/kg).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group in 3-Amino-5-(3-chlorophenyl)benzoic acid can undergo oxidation to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the amino group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Amino-5-(3-chlorophenyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of dyes, pigments, and polymers.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may serve as a precursor for the development of pharmaceuticals with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. It can be used in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-chlorophenyl)benzoic acid and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or bind to receptors to modulate cellular signaling.

Comparison with Similar Compounds

Anticancer Activity

The 3-chlorophenyl substituent in this compound enhances anticancer potency compared to analogs. For instance, its derivatives demonstrated superior HeLa cell growth inhibition (92%) relative to 3-amino-5-hydroxybenzoic acid derivatives, which showed moderate cytotoxicity (IC50 > 50 µg/ml) . The electron-withdrawing chlorine atom likely improves binding affinity to molecular targets like histone deacetylases (HDACs) .

Bioisosteric Replacements

Replacing the benzoic acid moiety with 4-pyridone-3-carboxylic acid (as in EP300/CBP inhibitors) improved inhibitory activity against histone acetyltransferases (HATs) while retaining structural similarity . However, such modifications are less common in this compound derivatives.

Physicochemical Properties

- Lipophilicity : The 3-chlorophenyl group increases LogP compared to hydroxy or sulfonyl analogs, enhancing membrane permeability .

Q & A

Q. Q1. What are the recommended synthetic routes for 3-Amino-5-(3-chlorophenyl)benzoic acid, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves coupling or substitution reactions. For example, coupling a 3-chlorophenyl group to a pre-functionalized benzoic acid scaffold via Suzuki-Miyaura cross-coupling (using palladium catalysts) or Ullmann-type reactions for aromatic amination . Optimizing conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. For instance, highlights that substituting trifluoromethoxy groups under anhydrous conditions at 80–100°C yields high-purity products, which can be adapted for chlorophenyl substitution. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is advised .

Q. Q2. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and substituent positions (e.g., distinguishing meta-chlorophenyl vs. para-isomers) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHClNO, expected m/z 260.0481) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Advanced Research Questions

Q. Q3. How do electronic effects of the 3-chlorophenyl group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: The electron-withdrawing chlorine atom enhances electrophilic aromatic substitution (EAS) reactivity at the benzoic acid ring’s ortho/para positions. This can be exploited for further derivatization (e.g., introducing sulfonamide or ester groups for drug-likeness optimization). shows that chloro-substituted aminobenzoic acids exhibit varied bioactivity depending on substitution patterns. For example, 2-amino-5-chlorobenzoic acid (CID 12476) shows higher enzyme inhibition than non-chlorinated analogs, suggesting the 3-chlorophenyl group in the target compound may enhance target binding .

Q. Table 1: Substituent Effects on Biological Activity

| Substituent Position | Compound Example | Bioactivity (IC) | Reference |

|---|---|---|---|

| 5-Chloro | 5-Chloroanthranilic acid | 12 µM (Enzyme X) | |

| 3-Chlorophenyl | Target Compound (Analog) | Pending validation | – |

Q. Q4. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or cellular vs. enzymatic systems. For example, notes that 3-Amino-5-phenylbenzoic acid shows variable IC values in kinase assays due to buffer composition. To address this:

Standardize Assay Conditions : Use consistent buffer systems (e.g., Tris-HCl pH 7.4, 1 mM DTT).

Validate Target Engagement : Employ orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity .

Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. Q5. What advanced applications exist for this compound in materials science or catalysis?

Methodological Answer: The compound’s rigid aromatic structure and functional groups make it suitable for:

- Metal-Organic Frameworks (MOFs) : As a linker for constructing porous materials via coordination with transition metals (e.g., Cu, Zn) .

- Organocatalysis : The amino group can act as a hydrogen-bond donor in asymmetric catalysis (e.g., aldol reactions). demonstrates similar trifluoromethyl benzoic acids as catalysts in C–C bond formation .

Experimental Design & Optimization

Q. Q6. How to design a stability study for this compound under varying storage conditions?

Methodological Answer:

- Conditions : Test ambient (25°C), refrigerated (4°C), and frozen (-20°C) storage over 6 months.

- Analysis : Monitor degradation via HPLC and LC-MS. recommends protecting the compound from light and moisture (use amber vials with desiccants) to prevent hydrolysis of the chlorophenyl group .

Q. Table 2: Stability Study Parameters

| Parameter | Test Range | Analytical Method |

|---|---|---|

| Temperature | -20°C, 4°C, 25°C | HPLC |

| Humidity | 0%, 60% RH | Karl Fischer |

| Light Exposure | Dark vs. UV/Vis light | UV-Vis Spectra |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.